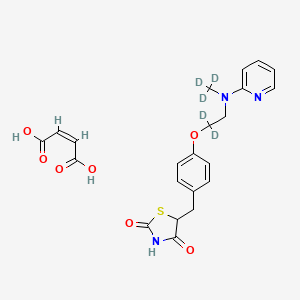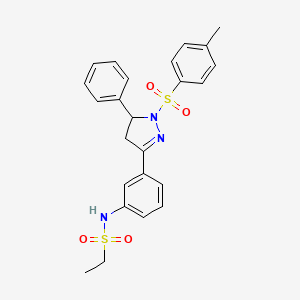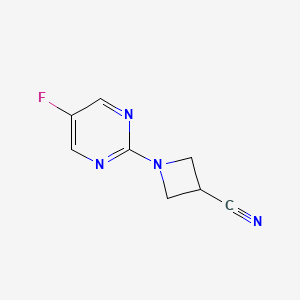![molecular formula C21H22ClN3O5 B2582408 benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate CAS No. 2034348-39-3](/img/structure/B2582408.png)
benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate is a complex organic compound, notable for its diverse potential applications in various scientific fields. Its structure comprises multiple functional groups, making it a versatile compound in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds, amines, and carbamates. Common reaction conditions may involve the use of solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reagents including base and acid catalysts for specific steps.
Industrial Production Methods: : Industrial-scale production might utilize optimized reaction conditions, including high-yield catalytic processes, to ensure efficient and scalable synthesis. Process engineering techniques, such as continuous flow synthesis, could be applied to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
Reduction: : Reduction reactions, typically using hydrogen gas in the presence of Pd/C or other metal catalysts, can reduce ketone groups to secondary alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2), Palladium on carbon (Pd/C).
Substitution: : Various nucleophiles, such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: : Formation of ketones and aldehydes.
Reduction: : Formation of secondary alcohols.
Substitution: : Introduction of new substituents, such as amines, at the chlorine position.
Scientific Research Applications
Chemistry: : The compound's complex structure allows it to be a building block in organic synthesis, facilitating the creation of more intricate molecules. It serves as a precursor in synthesizing various organic compounds and materials.
Biology and Medicine: : In medicinal chemistry, benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate is explored for its potential pharmacological activities. Its ability to interact with biological macromolecules opens avenues for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: : Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, benefiting from its unique chemical properties. Its functional groups offer possibilities for cross-linking and modification, enhancing material performance.
Mechanism of Action
The compound's mechanism of action often involves its interaction with biological targets, such as enzymes or receptors. The molecular structure allows it to bind to specific sites, modulating the activity of these targets. For instance, its interaction with enzyme active sites can inhibit or activate enzyme functions, affecting cellular processes and biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamates: : These compounds share the carbamate functional group and benzyl moiety but lack the specific oxazepine structure.
Chloro-substituted benzo[f][1,4]oxazepines: : These compounds share the chloro-substituted oxazepine ring but may have different substituents at other positions.
Uniqueness: : The combination of a benzyl group, oxazepine ring, and carbamate moiety makes benzyl (2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)amino)-2-oxoethyl)carbamate unique. This structural complexity offers distinct chemical reactivity and biological activity profiles, differentiating it from simpler carbamates or oxazepines.
Properties
IUPAC Name |
benzyl N-[2-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5/c22-17-6-7-18-16(10-17)12-25(20(27)14-29-18)9-8-23-19(26)11-24-21(28)30-13-15-4-2-1-3-5-15/h1-7,10H,8-9,11-14H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSDYAXNUNQYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2582325.png)
![N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2582326.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)


![(2E)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2582335.png)
![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)
![ETHYL 4-[2-(1H-INDOL-3-YL)-2-OXOACETAMIDO]BENZOATE](/img/structure/B2582340.png)
![2,2-Dimethyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)butan-1-one](/img/structure/B2582342.png)
![(1alpha,5alpha)-3-Benzyl-6alpha-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2582343.png)
![N-cyclopentyl-2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2582345.png)

